

## Benchmarking the potency of ARN23765 against current CF therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARN23765

Cat. No.: B15612593

Get Quote

# Benchmarking ARN23765: A New Horizon in CFTR Correction Potency

A comparison of the investigational CFTR corrector **ARN23765** with currently approved cystic fibrosis therapies reveals a significant leap in potency, offering the potential for more effective treatment strategies for individuals with the F508del mutation.

ARN23765, a novel small molecule, has demonstrated subnanomolar potency in rescuing the function of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein in bronchial epithelial cells from cystic fibrosis (CF) patients carrying the F508del mutation.[1][2] This positions it as a promising candidate for future CF therapies, potentially offering significant advantages over existing treatments. This guide provides a comparative analysis of ARN23765's potency against current CFTR modulators, supported by available experimental data.

## **Potency Comparison of CFTR Correctors**

The following table summarizes the half-maximal effective concentration (EC50) values for **ARN23765** and other CFTR correctors, illustrating the remarkable potency of the new compound.



| Compound                 | Туре                  | EC50           | Cell Type                                                    | Assay                                  |
|--------------------------|-----------------------|----------------|--------------------------------------------------------------|----------------------------------------|
| ARN23765                 | Corrector (Type<br>I) | 38 pM[3][4][5] | Human Bronchial<br>Epithelial Cells<br>(F508del/F508de<br>I) | Short-circuit<br>current<br>recordings |
| Lumacaftor (VX-<br>809)  | Corrector             | ~200 nM[4]     | Human Bronchial<br>Epithelial Cells<br>(F508del/F508de<br>I) | Short-circuit<br>current<br>recordings |
| Tezacaftor (VX-<br>661)  | Corrector             | -              | -                                                            | -                                      |
| Elexacaftor (VX-<br>445) | Corrector             | -              | -                                                            | -                                      |

Note: Direct comparative EC50 values for Tezacaftor and Elexacaftor in the same experimental setup were not readily available in the searched literature. Current therapies often involve combination treatments.

The data clearly indicates that **ARN23765** is orders of magnitude more potent than lumacaftor, with a reported 5000-fold increase in potency.[4][5] This suggests that significantly lower concentrations of **ARN23765** may be required to achieve a therapeutic effect, potentially leading to a better safety profile and reduced off-target effects.

## Mechanism of Action: A Refined Approach to CFTR Rescue

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a defective CFTR protein that is misfolded and targeted for degradation.[6][7] This results in reduced chloride ion transport across epithelial cell membranes, leading to the thick, sticky mucus characteristic of the disease.[8][9][10]

Current CF therapies, known as CFTR modulators, aim to correct this underlying defect. They fall into two main categories:



- Correctors: These molecules, including lumacaftor, tezacaftor, and elexacaftor, help the
  misfolded CFTR protein to fold correctly, allowing it to be trafficked to the cell surface.[11][12]
  [13][14][15][16][17]
- Potentiators: Ivacaftor is a potentiator that increases the opening probability of the CFTR channel once it is at the cell surface, thereby enhancing chloride ion flow.[18][19][20]

**ARN23765** acts as a Type I corrector, contributing to the rescue of F508del-CFTR by stabilizing the membrane-spanning domain-1 and interacting with CFTR at the same site as other Type I correctors.[1][2][21] Its significantly higher potency suggests a more efficient interaction with the mutant protein.



Click to download full resolution via product page

Mechanism of action of CFTR modulators.

## **Experimental Protocols**

The potency of **ARN23765** and other CFTR modulators is primarily assessed using two key in vitro assays:



1. Halide-Sensitive Yellow Fluorescent Protein (YFP) Quenching Assay:

This high-throughput screening assay is used to identify and characterize CFTR modulators. [22][23]

Principle: Cells co-expressing the mutant CFTR and a halide-sensitive YFP are used. The
fluorescence of YFP is quenched by the influx of iodide ions through functional CFTR
channels at the cell surface. The rate of fluorescence quenching is proportional to the CFTR
channel activity.

#### · Methodology:

- Cell Culture: Fisher Rat Thyroid (FRT) cells or human bronchial epithelial cells (like CFBE41o-) stably expressing F508del-CFTR and the YFP halide sensor are cultured in multi-well plates.
- Corrector Incubation: For corrector assays, cells are incubated with the test compounds (e.g., ARN23765, lumacaftor) for a specified period (e.g., 24 hours) at 37°C to allow for the rescue and trafficking of the mutant CFTR to the cell surface. [22]
- Assay: The cells are then washed, and a solution containing a CFTR activator (like forskolin) and a potentiator is added, followed by an iodide-containing solution.
- Measurement: A plate reader measures the kinetics of YFP fluorescence quenching. The rate of quenching indicates the level of CFTR function.
- Data Analysis: Dose-response curves are generated to determine the EC50 of the corrector compounds.
- 2. Short-Circuit Current (Isc) Measurements in Ussing Chambers:

This assay provides a more physiologically relevant measure of ion transport across a polarized epithelial cell monolayer.

Principle: This technique measures the net ion flow across an epithelium by clamping the
voltage across it to zero and measuring the current required to do so. This short-circuit
current is a direct measure of active ion transport.



#### Methodology:

- Cell Culture: Primary human bronchial epithelial cells from CF patients (homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.
- Corrector Treatment: The cell monolayers are treated with the corrector compounds for an extended period (e.g., 24-72 hours).[5]
- Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an
   Ussing chamber, which separates the apical and basolateral sides.
- Measurement: The transepithelial voltage is clamped at 0 mV, and the short-circuit current is recorded.
- Pharmacological Manipulation: A series of pharmacological agents are added to stimulate and then inhibit CFTR-mediated chloride secretion. This includes a cAMP agonist (e.g., forskolin) to activate CFTR and a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
- Data Analysis: The change in current in response to the CFTR activator and inhibitor is used to quantify the activity of the rescued CFTR channels. Dose-response curves are generated to determine the EC50.





Click to download full resolution via product page

Workflow for assessing CFTR corrector potency.

### **Future Outlook**

The exceptional potency of **ARN23765** represents a significant advancement in the field of CFTR modulator development. While further preclinical and clinical studies are necessary to evaluate its safety and efficacy in humans, the current data suggests that **ARN23765**, potentially in combination with other CFTR modulators, could lead to more effective and safer



treatment options for individuals with cystic fibrosis. Its high affinity also makes it a valuable tool for further research into the structure and function of the CFTR protein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CFTR and Ca2+ Signaling in Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. trikaftahcp.com [trikaftahcp.com]
- 12. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis
   Transmembrane Conductance Regulator Modulating Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elexacaftor/tezacaftor/ivacaftor Wikipedia [en.wikipedia.org]
- 14. Introduction Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]



- 18. go.drugbank.com [go.drugbank.com]
- 19. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 20. What is the mechanism of Ivacaftor? [synapse.patsnap.com]
- 21. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector [fair.unifg.it]
- 22. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benchmarking the potency of ARN23765 against current CF therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612593#benchmarking-the-potency-of-arn23765-against-current-cf-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com